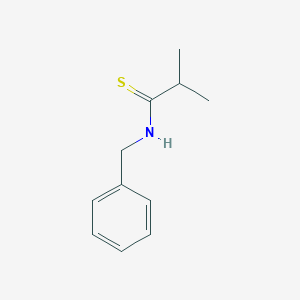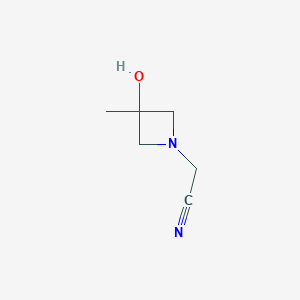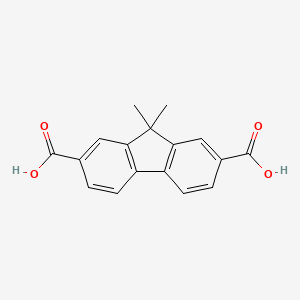
9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C17H14O4. It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound is of significant interest in various fields due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid typically involves the reaction of fluorene derivatives with suitable reagents. One common method includes the reaction of fluorene-2,7-diboronic acid with methyl lithium, followed by treatment with chloromethane to introduce the dimethyl groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metals. These complexes can exhibit unique electronic and optical properties, making them useful in various applications .
Comparaison Avec Des Composés Similaires
9,9-Dimethylfluorene: A simpler derivative without the carboxylic acid groups.
9,9-Dioctylfluorene: A derivative with longer alkyl chains, used in organic electronics.
Fluorene-2,7-diboronic acid: A precursor in the synthesis of various fluorene derivatives .
Uniqueness: 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and dimethyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Propriétés
Numéro CAS |
690272-91-4 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
9,9-dimethylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-17(2)13-7-9(15(18)19)3-5-11(13)12-6-4-10(16(20)21)8-14(12)17/h3-8H,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
MEXVHYTXKJZDCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


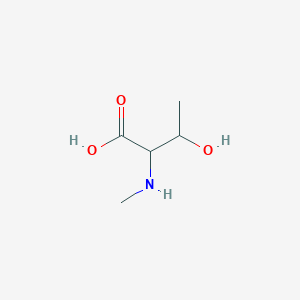
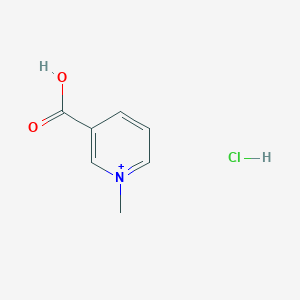
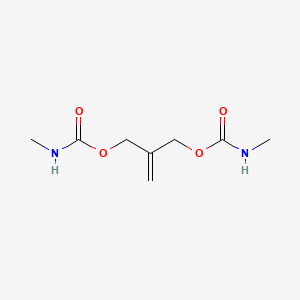
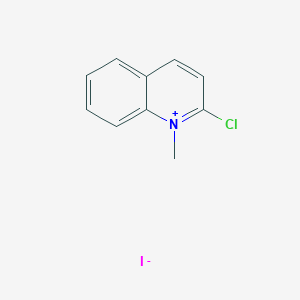
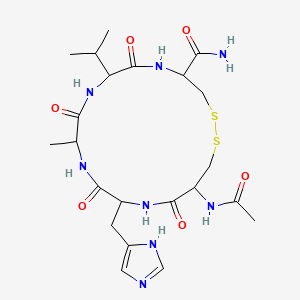
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
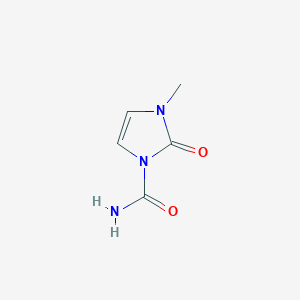
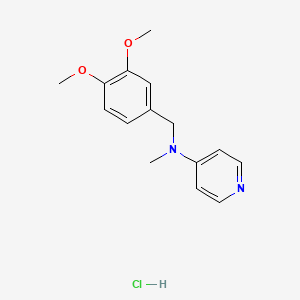


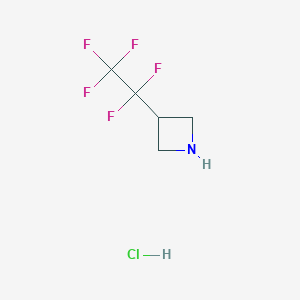
![7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)
